molecular formula C14H16N2 B1591145 4,4',6,6'-Tetramethyl-2,2'-bipyridine CAS No. 4444-27-3

4,4',6,6'-Tetramethyl-2,2'-bipyridine

Cat. No. B1591145
CAS RN: 4444-27-3
M. Wt: 212.29 g/mol
InChI Key: SMLORZJGJAWILX-UHFFFAOYSA-N
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Description

4,4’,6,6’-Tetramethyl-2,2’-bipyridine is a chemical compound with the CAS number 4444-27-3 . It is also known by its English name 4,4’,6,6’-Tetramethyl-2,2’-Bipyridine .


Molecular Structure Analysis

The molecular structure of 4,4’,6,6’-Tetramethyl-2,2’-bipyridine can be represented by the InChI code 1S/C14H16N2/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16-14/h5-8H,1-4H3 . Single crystal X-ray diffraction studies have been conducted on similar compounds .


Physical And Chemical Properties Analysis

4,4’,6,6’-Tetramethyl-2,2’-bipyridine is a solid at room temperature . Its molecular weight is 212.29 . The compound has a predicted boiling point of 307.4±37.0 °C and a predicted density of 1.029±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis and Chemical Reactions:

    • A study by Hünig and Wehner (1989) demonstrated a convenient method for synthesizing 4,4',6,6'-tetramethyl-2,2'-bipyridine. The research explored different dehydrogenation reagents, finding that sulfur dioxide was effective in producing the compound. This synthesis is valuable for creating tetrasubstituted 4,4'-bipyridines, which have potential applications in various chemical processes (Hünig & Wehner, 1989).
  • Structural Characterization and Coordination Chemistry:

    • Kelly et al. (2013) and (2008) investigated the structural properties of 4,4',6,6'-tetramethyl-2,2'-bipyridine in coordination chemistry. They focused on the synthesis, characterization, and coordination behavior of this compound with various metals, highlighting its potential in constructing coordination polymers and metal-organic frameworks. These studies offer insights into how 4,4',6,6'-tetramethyl-2,2'-bipyridine can be used to develop new materials with specific properties (Kelly et al., 2013), (Kelly et al., 2008).
  • Applications in Solar Cells:

    • Research by Constable et al. (2009) explored the use of 4,4',6,6'-tetramethyl-2,2'-bipyridine derivatives in copper-based dye-sensitized solar cells (DSCs). This study suggests potential applications of these compounds in renewable energy technologies, particularly in improving the efficiency of solar cells (Constable et al., 2009).
  • Ligand Design and Supramolecular Applications:

    • Amb and Rasmussen (2006) reported on the synthesis of solubilizing derivatives of 4,4',6,6'-tetramethyl-2,2'-bipyridine. These derivatives are crucial for ligand design and macro- or supramolecular applications, indicating the versatility of 4,4',6,6'-tetramethyl-2,2'-bipyridine in complex molecular designs (Amb & Rasmussen, 2006).

5

5. Photophysical Properties and Luminescence:

  • Neve et al. (1999) studied the photophysical properties and redox behavior of cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines, including 4,4',6,6'-tetramethyl-2,2'-bipyridine. This research provides insights into the luminescent and electrochemical characteristics of these complexes, which are significant for applications in optoelectronics and sensing technologies (Neve et al., 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include wearing protective gloves, clothing, and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

2-(4,6-dimethylpyridin-2-yl)-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16-14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLORZJGJAWILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C2=CC(=CC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556624
Record name 4,4',6,6'-Tetramethyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',6,6'-Tetramethyl-2,2'-bipyridine

CAS RN

4444-27-3
Record name 4,4′,6,6′-Tetramethyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4444-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4',6,6'-Tetramethyl-2,2'-bipyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',6,6'-Tetramethyl-2,2'-bipyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
S Sakaki, T Kuroki, T Hamada - Journal of the Chemical Society …, 2002 - pubs.rsc.org
A newly synthesized copper(I) complex, [Cu(tmdcbpy)2]+ (tmdcbpy = 4,4′,6,6′-tetramethyl-2,2′-bipyridine-5,5′-dicarboxylic acid), was applied to a solar cell with TiO2, which …
Number of citations: 86 pubs.rsc.org
JF Dobson, BE Green, PC Healy… - Australian journal of …, 1984 - CSIRO Publishing
The crystal structures of the title compounds have been determined by single-crystal X-ray diffraction methods at 295 K, and refined by least-squares methods. Crystal data for [Cu(…
Number of citations: 113 www.publish.csiro.au
S Sakaki, G Koga, K Ohkubo - Inorganic Chemistry, 1986 - ACS Publications
In the last 10 years, many attempts have been made to find photocatalytic systems capable of reducing H+ or MV2+(methylviologen), 1 and several catalytic systems have hitherto been …
Number of citations: 69 pubs.acs.org
PJ Burke, K Henrick, DR McMillin - Inorganic Chemistry, 1982 - ACS Publications
The crystal structures of the title compounds have been determined from diffractometer dataand refinedwith use of the least-squares method. Crystal data for CUC28H32N4O4CI are …
Number of citations: 101 pubs.acs.org
NR Kelly, S Goetz, CS Hawes, PE Kruger - Inorganica Chimica Acta, 2013 - Elsevier
The reaction of either 4,4′,6,6′-tetramethyl-2,2′-bipyridine, L, or 4,4′,6,6′-tetracarboxy-2,2′-bipyridine, H 4 L, with Cu(OAc) 2 ·H 2 O under acidic hydrothermal conditions (50:1 H …
Number of citations: 16 www.sciencedirect.com
RH Linnell, D Manfredi - The Journal of Physical Chemistry, 1960 - ACS Publications
Discussion The results obtained for Pb210 appear to be normal as compared with the behavior of other cations in molten salts. The resultsobtained for Cl86, if we accept the least-…
Number of citations: 2 pubs.acs.org
PJ Burke, DR McMillin, WR Robinson - Inorganic Chemistry, 1980 - ACS Publications
The crystal data for the title compound are space group P2,/c, Z= 4, a= 12.147 (4) Á, b= 21.984 (7) A, c= 9.018 (5) A,¡ 8= 95.326 (5), K= 2398.1 A3, and R= 6.9% for 1771 reflections. The …
Number of citations: 115 pubs.acs.org
KV Goodwin, DR McMillin, WR Robinson - Inorganic Chemistry, 1986 - ACS Publications
The crystal and molecular structure of colorless bis (4, 4', 6, 6'-tetramethyl-2, 2'-bipyridyl) silver (I) tetrafluoroborate,[Ag (tmbp) 2] BF4, has been determined and compared with those …
Number of citations: 2 pubs.acs.org
RM Williams, L De Cola, F Hartl, JJ Lagref… - Coordination chemistry …, 2002 - Elsevier
The synthesis, solution and solid state structural characterization, photophysical and electrochemical properties of two redox forms of an electrochromic copper-bis(4,4′-dimethyl-6,6′-…
Number of citations: 81 www.sciencedirect.com
NR Kelly, S Goetz, SR Batten, PE Kruger - CrystEngComm, 2008 - pubs.rsc.org
Reported herein is the synthesis and structural characterisation of the novel ligand, 4,4′,6,6′-tetracarboxylic acid-2,2′-bipyridine (H4tcbp), along with an investigation of its …
Number of citations: 61 pubs.rsc.org

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